Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate

Catalog No.
S1920886
CAS No.
500011-92-7
M.F
C11H9BrClN3O2
M. Wt
330.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole...

CAS Number

500011-92-7

Product Name

Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate

IUPAC Name

ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate

Molecular Formula

C11H9BrClN3O2

Molecular Weight

330.56 g/mol

InChI

InChI=1S/C11H9BrClN3O2/c1-2-18-11(17)8-6-9(12)15-16(8)10-7(13)4-3-5-14-10/h3-6H,2H2,1H3

InChI Key

FQMUOIZSRNYHTL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)Br

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)Br

Synthesis

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate has been described as a synthetic intermediate. A publication from 2021 details a method for its preparation from 4,5-dihydro-1H-pyrazole precursors [].

Potential Applications

  • Medicinal chemistry: Pyrazoles have been investigated for their potential as anti-inflammatory agents, analgesics, and anticonvulsants [].
  • Agricultural chemistry: Some pyrazole derivatives exhibit fungicidal and insecticidal properties.

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C11H9BrClN3O2 and a molecular weight of 332.56 g/mol. It appears as a solid, typically ranging in color from white to yellowish. This compound belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry .

Typical of pyrazole compounds. Notably, it can participate in:

  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Oxidation reactions: This compound can be oxidized to yield other pyrazole derivatives, which may enhance its biological activity or alter its properties .

The synthesis of this compound often involves multi-step reactions, including the formation of intermediates such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, which can then be oxidized to yield the target compound .

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate exhibits significant biological activities. It has been identified as an intermediate in the synthesis of insecticidal compounds such as Rynaxypyre, which is utilized in agricultural applications for pest control. The structural features of this compound contribute to its efficacy against pests by targeting specific biological pathways .

Additionally, compounds with similar structures have demonstrated anti-inflammatory and anti-cancer properties, suggesting potential therapeutic uses beyond insecticidal applications.

The synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves several steps:

  • Formation of Pyrazole Ring: The initial step often includes the reaction of appropriate precursors to form the pyrazole ring.
  • Bromination: The introduction of bromine at the 3-position is achieved through electrophilic bromination techniques.
  • Carboxylation: The carboxylate group is introduced via carboxylic acid derivatives or directly through carboxylation reactions.
  • Final Purification: The product is purified using recrystallization or chromatography methods to obtain high purity yields .

Recent advancements have improved yields and reduced costs associated with these synthetic methods, achieving yields up to 88% under optimized conditions .

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate serves multiple purposes:

  • Agricultural Chemistry: It acts as an intermediate in the synthesis of insecticides, particularly effective against specific pest species.
  • Pharmaceutical Development: Its derivatives may possess therapeutic properties that could be explored for treating various diseases, including cancer and inflammatory conditions .

Studies on Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate have focused on its interactions with biological targets relevant to its insecticidal activity. These interactions often involve enzyme inhibition or disruption of metabolic pathways in pests. Further research is needed to explore its interactions with mammalian systems to assess potential toxicity and therapeutic benefits.

Several compounds share structural similarities with Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Here are a few notable examples:

Compound NameStructureUnique Features
Ethyl 4-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylateC11H9BrClN3O2Bromine at the 4-position may alter biological activity compared to the 3-position.
Ethyl 5-methyl-1-(3-chloropyridin-2-YL)-1H-pyrazole-4-carboxylateC12H11ClN3O2Methyl group substitution may enhance lipophilicity and bioavailability.
Ethyl 3-bromo-1-(4-chloropyridin-2-YL)-1H-pyrazole-5-carboxylateC11H9BrClN3O2Chlorine substitution at the 4-position could affect binding affinity and selectivity against targets.

These compounds highlight how variations in substitution patterns can lead to distinct biological activities and applications, emphasizing the uniqueness of Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate within this chemical class.

XLogP3

3.4

Other CAS

500011-92-7

Wikipedia

Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate

Dates

Modify: 2023-08-16

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